1-Chloropyrrolidine-2,5-dione;1-ethylsulfanyl-3-methylbut-2-ene
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Overview
Description
1-Chloropyrrolidine-2,5-dione;1-ethylsulfanyl-3-methylbut-2-ene is a compound with significant applications in various fields. It is known for its unique chemical structure and properties, making it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloropyrrolidine-2,5-dione can be synthesized through the chlorination of succinimide using hypochlorous acid or sodium hypochlorite . The reaction typically occurs in an aqueous medium at controlled temperatures to ensure the desired product formation.
1-Ethylsulfanyl-3-methylbut-2-ene can be synthesized through the reaction of 3-methyl-2-buten-1-ol with ethyl mercaptan in the presence of an acid catalyst . The reaction conditions include maintaining a specific temperature and pH to optimize the yield.
Industrial Production Methods
Industrial production of 1-Chloropyrrolidine-2,5-dione involves large-scale chlorination processes using chlorine gas and succinimide in a controlled environment . The process ensures high purity and yield of the compound.
1-Ethylsulfanyl-3-methylbut-2-ene is produced industrially by reacting 3-methyl-2-buten-1-ol with ethyl mercaptan in the presence of a strong acid catalyst . The reaction is carried out in large reactors with precise control over temperature and pressure.
Chemical Reactions Analysis
Types of Reactions
1-Chloropyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding dicarboxylic acids.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
1-Ethylsulfanyl-3-methylbut-2-ene primarily undergoes:
Addition Reactions: It can participate in addition reactions with halogens and hydrogen halides.
Oxidation: Oxidation reactions can convert it into sulfoxides or sulfones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Dicarboxylic acids, sulfoxides, and sulfones.
Reduction: Amines and reduced sulfur compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Chloropyrrolidine-2,5-dione is widely used as a chlorinating agent in organic synthesis . It is also employed in the pharmaceutical industry for the synthesis of antibiotics and other drugs . Additionally, it serves as a reagent for identifying tertiary alcohols .
1-Ethylsulfanyl-3-methylbut-2-ene is used in the synthesis of sulfur-containing compounds, which have applications in medicinal chemistry and material science . It is also utilized in the production of rubber additives and other industrial chemicals .
Mechanism of Action
1-Chloropyrrolidine-2,5-dione exerts its effects through chlorination reactions, where the chlorine atom is transferred to other molecules . This process involves the formation of reactive intermediates that facilitate the chlorination of target compounds .
1-Ethylsulfanyl-3-methylbut-2-ene acts as a nucleophile in addition reactions, where the sulfur atom attacks electrophilic centers in other molecules . This mechanism is crucial for its role in synthesizing sulfur-containing compounds .
Comparison with Similar Compounds
Similar Compounds
N-Chlorosuccinimide: Similar to 1-Chloropyrrolidine-2,5-dione, used as a chlorinating agent.
Ethyl Mercaptan: Similar to 1-Ethylsulfanyl-3-methylbut-2-ene, used in the synthesis of sulfur-containing compounds.
Uniqueness
1-Chloropyrrolidine-2,5-dione is unique due to its stability and effectiveness as a chlorinating agent compared to other chlorinating agents . 1-Ethylsulfanyl-3-methylbut-2-ene stands out for its reactivity and versatility in synthesizing various sulfur-containing compounds .
Properties
CAS No. |
59321-43-6 |
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Molecular Formula |
C11H18ClNO2S |
Molecular Weight |
263.78 g/mol |
IUPAC Name |
1-chloropyrrolidine-2,5-dione;1-ethylsulfanyl-3-methylbut-2-ene |
InChI |
InChI=1S/C7H14S.C4H4ClNO2/c1-4-8-6-5-7(2)3;5-6-3(7)1-2-4(6)8/h5H,4,6H2,1-3H3;1-2H2 |
InChI Key |
CISNJZLRPZNAGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCSCC=C(C)C.C1CC(=O)N(C1=O)Cl |
Origin of Product |
United States |
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